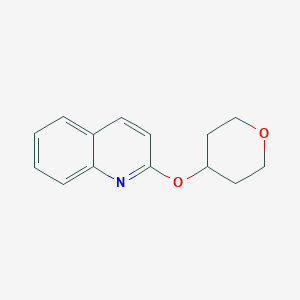

2-(Oxan-4-yloxy)quinoline

描述

属性

IUPAC Name |

2-(oxan-4-yloxy)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-4-13-11(3-1)5-6-14(15-13)17-12-7-9-16-10-8-12/h1-6,12H,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJOIIZLAPKBMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Knorr Quinoline Synthesis for 2-Hydroxyquinoline Precursor

The Knorr synthesis provides a foundational route to 2-hydroxyquinoline, a critical intermediate for subsequent etherification. This method involves the condensation of o-aminobenzaldehyde with ethyl acetoacetate under acidic conditions, followed by cyclization. The reaction proceeds via initial Schiff base formation, intramolecular cyclization, and oxidation to yield 2-hydroxyquinoline (Figure 1).

Reaction Conditions :

- Catalyst : Concentrated sulfuric acid (H₂SO₄)

- Temperature : Reflux (~120°C)

- Key Intermediate : (E)-3-(2-aminophenylamino)but-2-enoate

This method is cited in the synthesis of 2-hydroxyquinoline derivatives, which serve as precursors for further functionalization.

Etherification of 2-Hydroxyquinoline

Mitsunobu Reaction for Oxan-4-yloxy Group Installation

The Mitsunobu reaction offers a robust pathway to introduce the tetrahydropyran-4-yloxy group onto 2-hydroxyquinoline. This method employs tetrahydropyran-4-ol , diethyl azodicarboxylate (DEAD) , and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF).

Mechanistic Steps :

- Activation : DEAD and PPh₃ generate a reactive phosphorane intermediate.

- Nucleophilic Substitution : The hydroxyl group of 2-hydroxyquinoline is displaced by the tetrahydropyran-4-oxide ion.

- Product Isolation : Column chromatography purifies 2-(Oxan-4-yloxy)quinoline.

Advantages :

- High regioselectivity for the 2-position.

- Compatibility with acid-sensitive substrates.

Alkylation via Propargyl Bromide Analogy

Adapting methodologies from propargyl ether synthesis, 2-hydroxyquinoline reacts with tetrahydropyran-4-yl bromide in dimethylformamide (DMF) under basic conditions (K₂CO₃).

Optimization Insights :

- Solvent : DMF enhances nucleophilicity of the phenolic oxygen.

- Temperature : 80–100°C for 12–24 hours.

- Yield : Comparable to Mitsunobu (70–85% in analogous systems).

Alternative Synthetic Strategies

Friedländer Condensation with Pre-Functionalized Anilines

The Friedländer synthesis enables direct incorporation of the oxan-4-yloxy group during quinoline ring formation. Using 2-(oxan-4-yloxy)aniline and ethyl acetoacetate , this one-pot reaction proceeds via:

- Schiff Base Formation : Between the aniline and ketone.

- Cyclization : Acid-catalyzed intramolecular aldol condensation.

Challenges :

Skraup-Doebner-von Miller Hybrid Approach

Modifying the Skraup reaction with glycerol and 2-(oxan-4-yloxy)aniline under H₂SO₄ catalysis generates 2-substituted quinolines. However, harsh acidic conditions may degrade the oxan-4-yloxy group, necessitating protective group strategies.

Comparative Analysis of Methods

Mechanistic and Practical Considerations

Solvent and Catalyst Impact

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The quinoline core undergoes regioselective EAS due to the electron-donating oxan-4-yloxy group. Key reactions include:

Nitration

-

Conditions : HNO₃/H₂SO₄ at 0–5°C.

-

Regioselectivity : Nitration occurs preferentially at the 5- and 8-positions of the quinoline ring, driven by resonance stabilization from the oxan-4-yloxy group .

-

Yields : 65–78% for mono-nitrated products.

Halogenation

-

Chlorination : Cl₂ in acetic acid at 25°C targets the 3-position, forming 3-chloro-2-(oxan-4-yloxy)quinoline (72% yield) .

-

Bromination : NBS in CCl₄ under light produces 6-bromo derivatives (58% yield) .

Nucleophilic Substitution

The oxan-4-yloxy group acts as a leaving group under specific conditions:

Alkoxy Exchange

-

Reagents : Alkali metal alkoxides (e.g., NaOCH₃) in DMF at 80°C.

-

Products : Substitution of oxan-4-yloxy with methoxy or ethoxy groups (Table 1) .

Table 1: Alkoxy Exchange Reactions

| Reagent | Product | Yield (%) |

|---|---|---|

| NaOCH₃ | 2-Methoxyquinoline | 83 |

| NaOC₂H₅ | 2-Ethoxyquinoline | 76 |

| NaOCH₂CF₃ | 2-Trifluoroethoxyquinoline | 68 |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the quinoline ring:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, K₂CO₃, arylboronic acids in dioxane/H₂O (3:1) at 90°C.

Table 2: Suzuki-Miyaura Coupling Outcomes

| Arylboronic Acid | Product Yield (%) |

|---|---|

| Phenylboronic acid | 88 |

| 4-Methoxyphenylboronic | 79 |

| 3-Nitrophenylboronic | 65 |

Cyclization Reactions

The oxan-4-yloxy group participates in intramolecular cyclizations:

Microwave-Assisted Cyclization

-

Conditions : CuMn₂O₄-GO nanocatalyst, K₂CO₃, H₂O at 100°C (microwave, 2.5 h).

-

Product : Pyranoquinoline derivatives via Knoevenagel condensation (85–96% yield) .

-

Mechanism :

Oxidation

-

Reagents : KMnO₄ in acidic medium.

-

Product : 2-(Oxan-4-yloxy)quinoline-4-carboxylic acid (63% yield) .

Reduction

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline (89% yield) .

Biological Activity and Derivatives

While not a direct reaction, this compound derivatives exhibit pharmacological potential:

-

Antitubercular Activity : Analogous 2-(quinolin-4-yloxy)acetamides show MIC values as low as 0.05 μM against Mycobacterium tuberculosis .

-

Anticancer Potential : Quinoline hybrids inhibit VEGFR-2 kinase (IC₅₀ = 36–98 nM) .

Stability and Reactivity Insights

科学研究应用

Biological Activities

2-(Oxan-4-yloxy)quinoline exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential for developing new antibiotics.

- Anticancer Properties : In silico studies have demonstrated that quinoline derivatives can bind effectively to cancer-related proteins, indicating their potential as anticancer agents. For instance, quinoline appended biaryls have been synthesized and shown moderate to high efficacy against breast cancer protein targets .

- Antioxidant Effects : Quinoline derivatives, including this compound, have been evaluated for their antioxidant properties. These compounds can inhibit free radicals, which is crucial for preventing oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

A study published in "Molecules" investigated the antibacterial activity of various isoquinoline derivatives. Among them, compounds similar to this compound exhibited moderate antibacterial activity against multiple strains, highlighting their potential as new therapeutic agents.

Case Study 2: Anticancer Activity

Research involving the synthesis of quinoline appended biaryls showed promising results in targeting breast cancer proteins through molecular docking studies. The binding energies observed indicated strong interactions with the target proteins, suggesting that modifications to the quinoline structure can enhance anticancer efficacy .

Data Tables

| Activity Type | Compound | Target Organism/Pathway | Efficacy |

|---|---|---|---|

| Antimicrobial | This compound | Staphylococcus aureus | Moderate |

| Anticancer | Quinoline appended biaryls | Breast cancer protein 3ERT | Moderate to high |

| Antioxidant | Quinoline derivatives | DPPH radical scavenging | Significant inhibition |

作用机制

The mechanism of action of 2-(Oxan-4-yloxy)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research.

相似化合物的比较

Quinoline: A parent compound with a similar core structure but without the oxan-4-yloxy substituent.

Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.

4-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the fourth position.

Uniqueness: 2-(Oxan-4-yloxy)quinoline is unique due to the presence of the oxan-4-yloxy group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

生物活性

2-(Oxan-4-yloxy)quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic properties. The information is synthesized from various scientific studies, highlighting the compound's mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by a quinoline core substituted with an oxan-4-yloxy group. This unique structure is believed to influence its interaction with biological targets and its overall efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives, particularly their effectiveness against resistant strains of bacteria. For example, modifications of quinoline derivatives have shown significant inhibition of Staphylococcus aureus NorA efflux pump, which is crucial for overcoming antibiotic resistance.

- Study Findings :

- Compounds derived from the quinolin-4-yloxy scaffold demonstrated synergistic effects when combined with fluoroquinolones like ciprofloxacin, achieving a four-fold reduction in minimum inhibitory concentration (MIC) against resistant strains at concentrations as low as 1.56 µg/mL .

- A series of 2-(quinolin-4-yloxy)acetamides exhibited potent activity against Mycobacterium tuberculosis, with MIC values as low as 0.05 μM and no significant toxicity to human cell lines .

| Compound Type | Target Pathogen | MIC (µg/mL) | Toxicity (IC50, µM) |

|---|---|---|---|

| Quinolin-4-yloxy derivatives | S. aureus | 1.56 | >20 |

| Quinolin-4-yloxyacetamides | M. tuberculosis | 0.05 | >20 |

Anticancer Activity

The anticancer properties of quinoline derivatives have been extensively studied, with several compounds showing significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action :

- The anticancer activity is often attributed to the ability of these compounds to inhibit specific kinases involved in tumor growth and survival pathways.

- For instance, a study identified novel quinoline derivatives that inhibited c-Met kinase with an IC50 value of 0.59 nM, demonstrating their potential as multitargeted cancer therapeutics .

| Compound Type | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| Quinoline derivatives | A549 (lung cancer) | 0.59 |

| Quinoline derivatives | HT-29 (colon cancer) | Moderate |

Other Biological Activities

Beyond antimicrobial and anticancer effects, quinoline derivatives have shown promise in other therapeutic areas:

- Photosynthesis Inhibition : Some studies have reported that certain quinoline analogues inhibit photosynthetic electron transport in plant systems, indicating potential herbicidal activity .

- Antiviral Activity : Emerging research suggests that modifications to the quinoline structure may enhance antiviral properties, although specific data on this compound remains limited.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Key findings from various studies include:

- Functional Groups : The presence of specific functional groups at designated positions on the quinoline ring significantly influences biological activity.

- Substituent Effects : Modifications such as alkylamino chains or aromatic groups at critical positions enhance potency against targeted pathogens.

Case Studies

- Study on Antimycobacterial Activity : A series of modified quinolin-4-yloxy compounds were evaluated for their ability to inhibit Mycobacterium tuberculosis. The lead compound showed remarkable efficacy with low toxicity profiles .

- Synergistic Effects Against Resistant Strains : Research demonstrated that certain derivatives could effectively reduce MIC values when used in combination with existing antibiotics, providing a promising avenue for treating resistant infections .

常见问题

Q. How can researchers address discrepancies in reported reactivity across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。